molecular formula C21H23N3O6S2 B2965432 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 895453-45-9

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2965432
CAS No.: 895453-45-9
M. Wt: 477.55
InChI Key: CLUPTXKLYLWMMR-DQRAZIAOSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The prefix “(Z)-” indicates the configuration of the double bond, and “N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide” suggests the presence of functional groups such as methoxy, methyl, morpholinosulfonyl, and benzamide.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents, were synthesized, indicating potential for further development of benzodifuranyl and thiazolopyrimidine derivatives with COX-2 selectivity and analgesic properties (Abu‐Hashem et al., 2020).
  • A study on benzothiazoles incorporating sulphonamide structures revealed antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, offering insights into potential applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Antimicrobial and Antiproliferative Properties

  • Fluoro substituted sulphonamide benzothiazole derivatives demonstrated antimicrobial activity, emphasizing the pharmacological potential of benzothiazole and sulphonamide compounds (Jagtap et al., 2010).
  • Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized and showed antiproliferative and antimicrobial properties, alongside DNA protective ability against oxidative stress, highlighting their potential in cancer therapy and infection control (Gür et al., 2020).

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-23-16-12-17(28-2)18(29-3)13-19(16)31-21(23)22-20(25)14-4-6-15(7-5-14)32(26,27)24-8-10-30-11-9-24/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUPTXKLYLWMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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